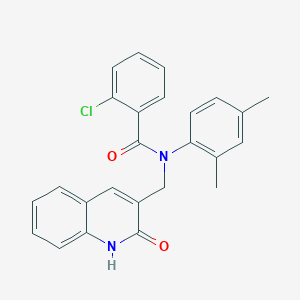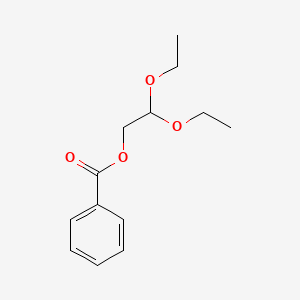
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as FHQ, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various laboratory experiments. In
作用機序
The mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of GPCRs. GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is thought to interact with specific GPCRs, leading to downstream effects that result in the observed biological activity.
Biochemical and Physiological Effects
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide induces apoptosis by activating caspase-3 and caspase-7, which are enzymes involved in the programmed cell death pathway. In neuronal cells, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to modulate neurotransmitter release by activating or inhibiting specific GPCRs. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is its unique chemical structure, which makes it a promising candidate for various laboratory experiments. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have potent biological activity, making it a useful tool for studying cellular signaling pathways and developing new drugs. However, the synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide is complex and requires specialized equipment and expertise, which can be a limitation for some researchers.
将来の方向性
There are several future directions for research on 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. One area of interest is the development of new compounds based on the chemical structure of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. These compounds could be optimized for specific biological activities, leading to the development of new drugs for various diseases. Another area of interest is the further elucidation of the mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. This could lead to a better understanding of cellular signaling pathways and the development of new therapies for various diseases. Additionally, the use of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide in combination with other compounds could lead to synergistic effects, enhancing its biological activity and potential applications.
合成法
The synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-hydroxy-3-iodoquinoline with benzoyl chloride to produce 2-hydroxy-3-benzoylquinoline. This intermediate is then reacted with methylamine and 4-fluorobenzaldehyde to produce 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide. The final product is purified using column chromatography to obtain a high-quality compound suitable for scientific research.
科学的研究の応用
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuropharmacology, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has been used to study the role of G protein-coupled receptors (GPCRs) in the regulation of neurotransmitter release. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide has also been used in drug discovery to develop new compounds that target specific GPCRs.
特性
IUPAC Name |
4-fluoro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-21(18(23)12-6-8-15(19)9-7-12)11-14-10-13-4-2-3-5-16(13)20-17(14)22/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJSGJSRHZCGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

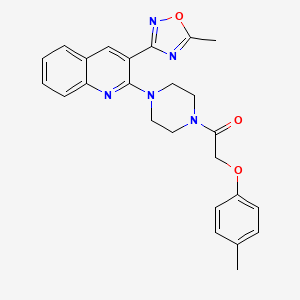
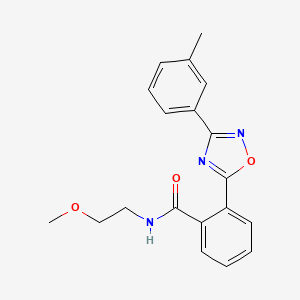


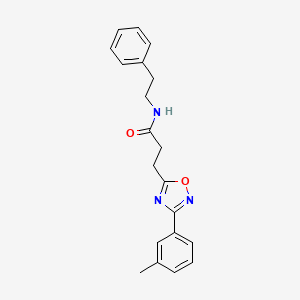

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)
